poly(deoxyguanosyl-5-ethyldeoxycytidine)
Description
Poly(deoxyguanosyl-5-ethyldeoxycytidine) is a synthetic oligonucleotide polymer characterized by the presence of a 5-ethyl modification on the deoxycytidine residues paired with deoxyguanosine. Such modifications are often explored to enhance nuclease resistance or modulate binding affinity in therapeutic oligonucleotides .
Properties
CAS No. |
124873-58-1 |
|---|---|
Molecular Formula |
C11H15NO |
Synonyms |
poly(deoxyguanosyl-5-ethyldeoxycytidine) |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Methyl-2'-Deoxycytidine (5mdC)
5-Hydroxymethyl-2'-Deoxycytidine (5hmdC)
- Structure : A hydroxymethyl group at the 5-position of cytosine.
- Key Properties :
- Synthesis : Requires protection strategies (e.g., tert-butyldimethylsilyl [TBDMS] groups) during phosphoramidite preparation to prevent oxidation .
- Comparison to 5-Ethyl-dC : The ethyl group lacks the polar hydroxyl moiety of 5hmdC, favoring hydrophobic environments and possibly enhancing cellular uptake in therapeutic contexts .
Other Alkylated Derivatives
- 5-Alkylamino-2'-Deoxycytidine: Alkylamino modifications (e.g., 5-propylamino-dC) are synthesized via nucleophilic substitution, introducing positive charges that enhance RNA binding .
- Comparison to 5-Ethyl-dC: Unlike cationic alkylamino groups, the neutral ethyl group in poly(deoxyguanosyl-5-ethyldeoxycytidine) may reduce non-specific interactions with negatively charged biomolecules, improving specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
